

Application Note: Quantification of Atorvastatin Ethyl Ester in Pharmaceutical Analysis using HPLC

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Compound of Interest

Compound Name: *Atorvastatin Ethyl Ester*

Cat. No.: *B601602*

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Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed to reduce the risk of cardiovascular events. The manufacturing process of Atorvastatin can result in the formation of several process-related impurities and degradation products. One such critical impurity is **Atorvastatin Ethyl Ester** (AEE), also identified as Atorvastatin EP Impurity M or Atorvastatin Related Compound (USP).^[1] Rigorous monitoring and control of this impurity are essential to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the quantitative determination of **Atorvastatin Ethyl Ester** in bulk drug substances and pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method, employing **Atorvastatin Ethyl Ester** as a reference standard.

Physicochemical Properties of Atorvastatin and **Atorvastatin Ethyl Ester**:

Property	Atorvastatin	Atorvastatin Ethyl Ester
Chemical Name	(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid	Ethyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate[1]
CAS Number	134523-00-5	1146977-93-6[1][2]
Molecular Formula	C ₃₃ H ₃₅ FN ₂ O ₅	C ₃₅ H ₃₉ FN ₂ O ₅ [2]
Molecular Weight	558.64 g/mol	586.69 g/mol [3]
Appearance	White to off-white crystalline powder	White to off-white solid[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the separation and quantification of **Atorvastatin Ethyl Ester**.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase A	0.02 M Ammonium Acetate buffer (pH adjusted to 4.0 with glacial acetic acid)
Mobile Phase B	Acetonitrile:Tetrahydrofuran (75:25, v/v)
Gradient Elution	0-15 min: 60% B; 15-25 min: 60-80% B; 25-30 min: 80% B; 30-35 min: 80-60% B; 35-40 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	248 nm
Injection Volume	20 μ L
Run Time	40 minutes

Preparation of Solutions

Diluent: Acetonitrile and water in a 1:1 ratio.

Standard Stock Solution of **Atorvastatin Ethyl Ester (AEE)**:

- Accurately weigh approximately 10 mg of **Atorvastatin Ethyl Ester** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent. This yields a stock solution of 100 μ g/mL.

Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 μ g/mL to 5.0 μ g/mL. These solutions are used to establish the calibration curve.

Sample Preparation (Atorvastatin Drug Substance):

- Accurately weigh approximately 100 mg of the Atorvastatin drug substance.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent. This yields a sample solution with a nominal concentration of 1000 μ g/mL of Atorvastatin.

Sample Preparation (Atorvastatin Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Atorvastatin.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of Atorvastatin.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45 μ m nylon syringe filter, discarding the first few milliliters of the filtrate.

Data Presentation

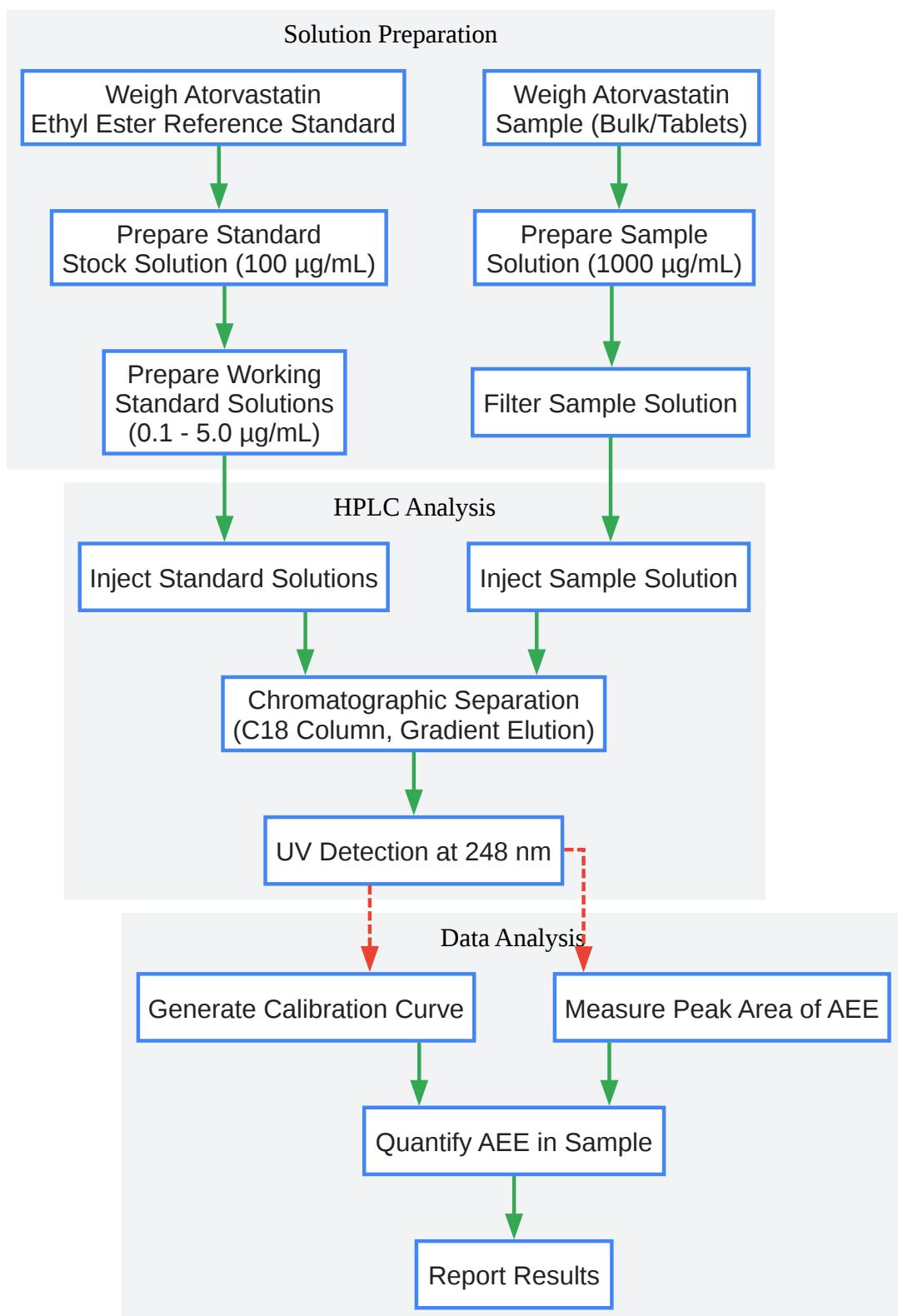
The HPLC method described was validated according to the International Council for Harmonisation (ICH) guidelines.^{[4][5]} The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the quantification of **Atorvastatin Ethyl Ester**.

Table 1: Summary of Method Validation Data

Parameter	Result
Linearity Range	0.1 - 5.0 µg/mL
Correlation Coefficient (r^2)	> 0.999[6]
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL[5]
Accuracy (Recovery)	98.0% - 102.0%
Precision (RSD)	
- Intraday	< 2.0%
- Interday	< 2.0%[6]
Specificity	No interference from placebo or other related substances was observed at the retention time of Atorvastatin Ethyl Ester.

Mandatory Visualizations

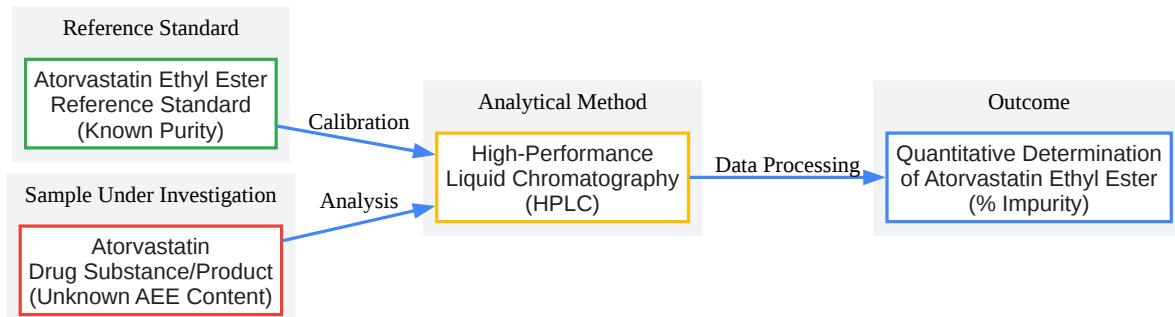
Diagram 1: Experimental Workflow for HPLC Analysis



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Caption: Workflow for the HPLC quantification of **Atorvastatin Ethyl Ester**.

Diagram 2: Logical Relationship in Impurity Analysis

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Caption: Logical flow for impurity quantification using a reference standard.

Conclusion

The provided HPLC method is demonstrated to be suitable for the routine quality control analysis of **Atorvastatin Ethyl Ester** in both bulk drug substances and finished pharmaceutical products. The use of a well-characterized **Atorvastatin Ethyl Ester** reference standard ensures the accuracy and reliability of the analytical results. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry to effectively monitor and control this critical impurity, thereby ensuring the quality and safety of Atorvastatin-containing medicines.

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